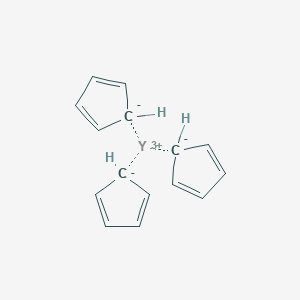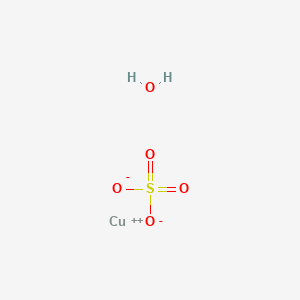
Cupric sulfate monohydrate
Übersicht
Beschreibung
Cupric sulfate monohydrate, also known as copper sulfate monohydrate, is a chemical compound that is commonly used in scientific research applications. It is a crystalline solid that is blue in color and has the chemical formula CuSO4·H2O. Cupric sulfate monohydrate is used in a variety of research fields, including biochemistry, physiology, and environmental science.
Wissenschaftliche Forschungsanwendungen
Cupric sulfate monohydrate is used in a variety of scientific research applications. In biochemistry, it is used as a reagent to test for the presence of proteins and amino acids. It is also used as a source of Cupric sulfate monohydrate ions in enzyme assays and as a catalyst in organic synthesis reactions. In physiology, it is used to study the effects of Cupric sulfate monohydrate on cellular processes and as a treatment for Cupric sulfate monohydrate deficiency. In environmental science, it is used to test water quality and as a fungicide in agriculture.
Wirkmechanismus
Cupric sulfate monohydrate exerts its effects through the release of Cupric sulfate monohydrate ions. Copper ions are essential for a variety of cellular processes, including energy production, neurotransmitter synthesis, and antioxidant defense. However, excess Cupric sulfate monohydrate can be toxic to cells and can lead to oxidative stress and cell death. Cupric sulfate monohydrate is used in research to study the effects of Cupric sulfate monohydrate on cellular processes and to determine the optimal levels of Cupric sulfate monohydrate for cellular function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of cupric sulfate monohydrate depend on the concentration of Cupric sulfate monohydrate ions released. At low concentrations, Cupric sulfate monohydrate ions are essential for cellular function and can have beneficial effects on cellular processes. At high concentrations, Cupric sulfate monohydrate ions can be toxic to cells and can lead to oxidative stress and cell death. Cupric sulfate monohydrate is used in research to study the effects of Cupric sulfate monohydrate on cellular processes and to determine the optimal levels of Cupric sulfate monohydrate for cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cupric sulfate monohydrate in lab experiments is its low cost and availability. Cupric sulfate monohydrate is a common reagent that can be purchased from chemical suppliers. Another advantage is its stability and ease of use. Cupric sulfate monohydrate is a crystalline solid that can be easily weighed and dissolved in water. However, one limitation of using cupric sulfate monohydrate is its potential toxicity. High concentrations of Cupric sulfate monohydrate ions can be toxic to cells and can lead to oxidative stress and cell death. Researchers must be careful to use appropriate concentrations of cupric sulfate monohydrate in their experiments.
Zukünftige Richtungen
There are many future directions for research on cupric sulfate monohydrate. One area of research is the effects of Cupric sulfate monohydrate on cellular processes and the optimal levels of Cupric sulfate monohydrate for cellular function. Another area of research is the development of new methods for synthesizing cupric sulfate monohydrate and the optimization of existing methods. Additionally, there is a need for research on the environmental impact of cupric sulfate monohydrate and its potential toxicity to aquatic organisms. Finally, there is a need for research on the potential therapeutic applications of cupric sulfate monohydrate, particularly in the treatment of Cupric sulfate monohydrate deficiency and related diseases.
Eigenschaften
IUPAC Name |
copper;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLGTUKGYURDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058284 | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupric sulfate monohydrate | |
CAS RN |
10257-54-2, 23254-43-5 | |
| Record name | Cupric sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

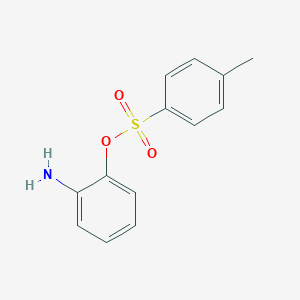
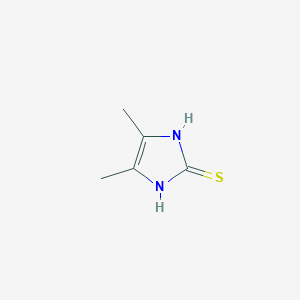
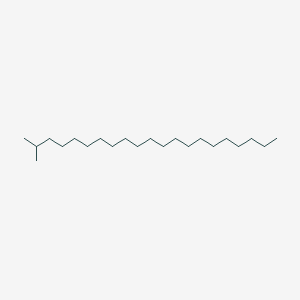
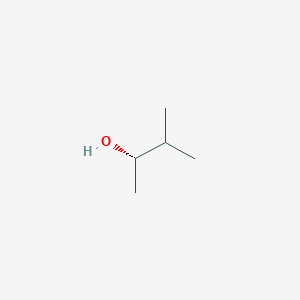
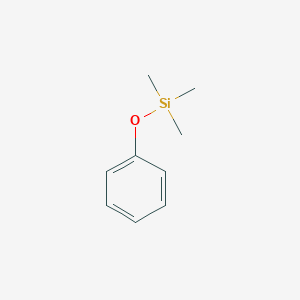
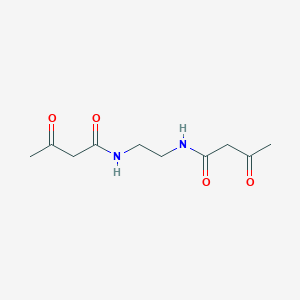
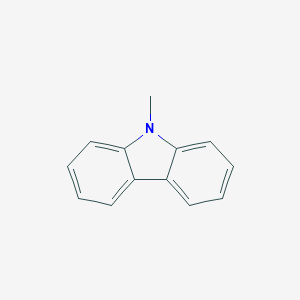

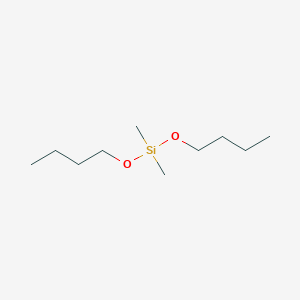
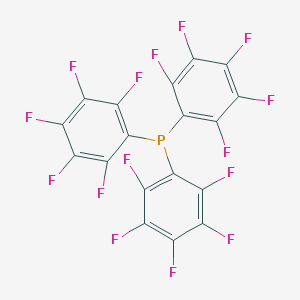
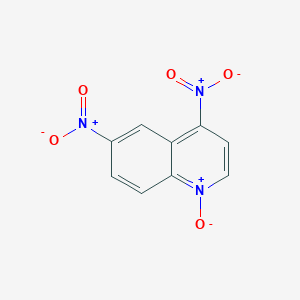
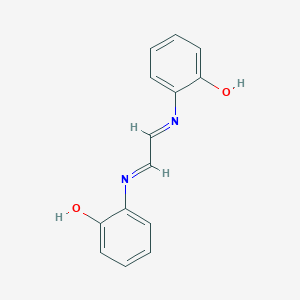
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
